Methyl 3-(morpholin-2-yl)propanoate
Description
Methyl 3-(morpholin-2-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a morpholine ring at the β-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 3-morpholin-2-ylpropanoate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-9-4-5-12-7/h7,9H,2-6H2,1H3 |
InChI Key |
RYXRCGIYXJMBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CNCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 3-(substituted amino)propanoate derivatives
- Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4NO2PDPMe): This thalidomide analog features a nitro-substituted phthalimide and dimethoxyphenyl group. Unlike the morpholine ring, the phthalimide group enhances π-π stacking interactions, contributing to its potency as a uterus-relaxant agent .
- Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate: Isolated from Ficus stenophylla, this natural product substitutes the morpholine with a benzofuran ring. The hydroxyl and methoxy groups increase polarity, likely improving aqueous solubility compared to morpholine-containing analogs .
- Methyl 3-(2’-hydroxy-4’-methoxyphenyl)propanoate: Found in Artemisia species, this compound replaces the morpholine with a phenolic group.
Key Structural Differences
Physical and Spectral Properties
- Melting Points: Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate: 82–83°C (observed) vs. literature 1485–86°C (discrepancy noted, possibly due to polymorphism) . Morpholine derivatives typically exhibit lower melting points (<100°C) due to reduced crystallinity compared to aromatic analogs like benzofuran derivatives.
- NMR Data: Methyl 3-(substituted amino)propanoates show characteristic ester carbonyl signals at ~170–175 ppm in $^{13}\text{C}$ NMR, with morpholine protons resonating at δ 2.5–3.5 ppm in $^{1}\text{H}$ NMR .
Stability and Reactivity
- Morpholine’s secondary amine may participate in nucleophilic reactions or form salts under acidic conditions.
- In contrast, benzofuran and phthalimide derivatives are more resistant to hydrolysis due to aromatic stabilization .
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